2-Deoxy-2-phthalimido-3,4,6-tri-o-acetyl-alpha-D-glucopyranosyl fluoride
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Overview
Description
2-Deoxy-2-phthalimido-3,4,6-tri-o-acetyl-alpha-D-glucopyranosyl fluoride is a synthetic carbohydrate derivative. It is primarily used in glycosylation reactions due to its ability to act as a glycosyl donor. This compound is notable for its stability and reactivity, making it a valuable tool in the synthesis of complex carbohydrates and glycoconjugates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-2-phthalimido-3,4,6-tri-o-acetyl-alpha-D-glucopyranosyl fluoride typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of D-galactose are protected using acetyl groups to form tri-O-acetyl derivatives.
Introduction of Phthalimido Group: The 2-hydroxyl group is substituted with a phthalimido group to form 2-deoxy-2-phthalimido derivatives.
Formation of Glycosyl Fluoride:
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Deoxy-2-phthalimido-3,4,6-tri-o-acetyl-alpha-D-glucopyranosyl fluoride undergoes several types of chemical reactions:
Glycosylation: It acts as a glycosyl donor in glycosylation reactions, forming glycosidic bonds with acceptor molecules.
Substitution: The fluoride group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Glycosylation: Common reagents include Lewis acids such as boron trifluoride etherate or trimethylsilyl trifluoromethanesulfonate. The reactions are typically carried out in anhydrous solvents like dichloromethane at low temperatures.
Substitution: Nucleophiles such as alcohols or thiols can be used to substitute the fluoride group. These reactions often require basic conditions and are carried out at room temperature.
Major Products
Glycosylation: The major products are glycosides, where the glycosyl fluoride has transferred its glycosyl group to the acceptor molecule.
Substitution: The major products are derivatives where the fluoride group has been replaced by the nucleophile.
Scientific Research Applications
2-Deoxy-2-phthalimido-3,4,6-tri-o-acetyl-alpha-D-glucopyranosyl fluoride has several scientific research applications:
Chemistry: It is used in the synthesis of complex carbohydrates and glycoconjugates, which are important in studying carbohydrate-protein interactions.
Biology: It is used in the preparation of glycosylated biomolecules, which are essential for studying cellular processes and signaling pathways.
Medicine: It is used in the synthesis of glycosylated drugs and therapeutic agents, enhancing their stability and bioavailability.
Mechanism of Action
The mechanism of action of 2-Deoxy-2-phthalimido-3,4,6-tri-o-acetyl-alpha-D-glucopyranosyl fluoride involves its role as a glycosyl donor. The compound’s fluoride group is activated by a Lewis acid, facilitating the transfer of the glycosyl group to an acceptor molecule. This process forms a glycosidic bond, which is crucial in the synthesis of complex carbohydrates and glycoconjugates .
Comparison with Similar Compounds
Similar Compounds
- 2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-alpha-D-glucopyranosyl fluoride
- 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-galactopyranosyl chloride
- Ethyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-thioglucopyranoside
Uniqueness
This compound is unique due to its specific configuration and the presence of the phthalimido group, which enhances its stability and reactivity. This makes it particularly useful in glycosylation reactions compared to other similar compounds .
Properties
IUPAC Name |
[3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-fluorooxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO9/c1-9(23)28-8-14-16(29-10(2)24)17(30-11(3)25)15(18(21)31-14)22-19(26)12-6-4-5-7-13(12)20(22)27/h4-7,14-18H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVBOYANNCZRHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)F)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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